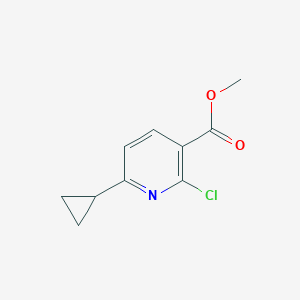
Methyl 2-chloro-6-cyclopropylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-cyclopropylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a cyclopropyl group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-cyclopropylnicotinate typically involves the esterification of 2-chloro-6-cyclopropylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification: 2-chloro-6-cyclopropylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours until the ester is formed.
Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude ester. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-cyclopropylnicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclopropyl group can be oxidized to form more complex structures.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.
Oxidation: Products include oxidized derivatives of the cyclopropyl group.
Reduction: Products include the corresponding alcohols or partially reduced intermediates.
Scientific Research Applications
Methyl 2-chloro-6-cyclopropylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Potential applications include the development of new pharmaceuticals targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-cyclopropylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially influencing lipid metabolism and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloronicotinate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
Methyl 6-cyclopropylnicotinate: Lacks the chlorine atom, which may affect its reactivity and interaction with nucleophiles.
Methyl nicotinate: Lacks both the chlorine atom and the cyclopropyl group, making it a simpler structure with different chemical properties.
Uniqueness
Methyl 2-chloro-6-cyclopropylnicotinate is unique due to the presence of both the chlorine atom and the cyclopropyl group. These structural features confer distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 2-chloro-6-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-5-8(6-2-3-6)12-9(7)11/h4-6H,2-3H2,1H3 |
InChI Key |
DPJVQRIVTCQMON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















